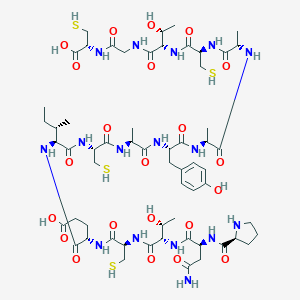
Guanylin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylin, also known as this compound, is a useful research compound. Its molecular formula is C60H94N16O22S4 and its molecular weight is 1519.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physiological Role and Mechanism of Action
Guanylin functions primarily through the activation of guanylate cyclase-C (GC-C), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling pathway is essential for:
- Intestinal Fluid Secretion : this compound stimulates chloride and bicarbonate secretion in the intestines, which is critical for maintaining fluid balance and preventing dehydration caused by diarrhea .
- Renal Function : In the kidneys, this compound modulates sodium balance and influences renal blood flow, contributing to blood pressure regulation .
Gastrointestinal Disorders
This compound has been investigated for its potential therapeutic effects on various gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : this compound peptides may alleviate symptoms of IBS with constipation by enhancing intestinal motility and fluid secretion .
- Secretory Diarrhea : this compound's ability to regulate electrolyte secretion makes it a candidate for treating diarrhea caused by enteric pathogens .
Cancer Treatment
Recent studies suggest that this compound may have anti-tumor properties:
- Colorectal Cancer : Urothis compound has shown potential in reducing tumor size in animal models of colorectal cancer. The loss of this compound expression has been linked to increased tumorigenesis in the colon, indicating its role as a tumor suppressor .
Metabolic Disorders
This compound's influence extends to metabolic health:
- Obesity : Research indicates that this compound and urothis compound can regulate appetite and energy expenditure, potentially serving as therapeutic targets for obesity management .
- Diabetes Management : this compound peptides have been shown to improve insulin sensitivity in experimental models, suggesting their utility in managing diabetes-related complications .
Urothis compound in Colorectal Cancer
A study demonstrated that oral administration of urothis compound led to a significant reduction in polyp size in mice with intestinal polyposis, highlighting its potential as a therapeutic agent for colorectal cancer prevention .
This compound in Renal Pathology
In patients with chronic renal failure, elevated levels of this compound peptides were observed, indicating their involvement in renal pathophysiology. This suggests that this compound could be explored as a biomarker for kidney disease progression .
Data Table: Summary of this compound Applications
Eigenschaften
CAS-Nummer |
140653-38-9 |
|---|---|
Molekularformel |
C60H94N16O22S4 |
Molekulargewicht |
1519.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
SULKGYKWHKPPKO-RAJPIYRYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Key on ui other cas no. |
140653-38-9 |
Sequenz |
PNTCEICAYAACTGC |
Synonyme |
guanylin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















